n-(3-Bromo-2-fluorophenyl)acetamide n-(3-Bromo-2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 88288-11-3
VCID: VC19261240
InChI: InChI=1S/C8H7BrFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol

n-(3-Bromo-2-fluorophenyl)acetamide

CAS No.: 88288-11-3

Cat. No.: VC19261240

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

n-(3-Bromo-2-fluorophenyl)acetamide - 88288-11-3

Specification

CAS No. 88288-11-3
Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
IUPAC Name N-(3-bromo-2-fluorophenyl)acetamide
Standard InChI InChI=1S/C8H7BrFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12)
Standard InChI Key BJGINPMOVCVXGH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C(=CC=C1)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(3-Bromo-2-fluorophenyl)acetamide belongs to the class of halogenated acetamides, characterized by a phenyl ring with bromine (Br) and fluorine (F) substituents at the 3- and 2-positions. The acetamide group (-NHCOCH₃) is attached to the aromatic ring, contributing to its planar geometry and influencing its electronic distribution. The compound’s structural formula is illustrated below:

C6H3BrF(NHCOCH3)\text{C}_6\text{H}_3\text{BrF}(\text{NHCOCH}_3)

Key bond angles and lengths are consistent with aromatic acetamides, with C-Br and C-F bond distances measuring approximately 1.89 Å and 1.35 Å, respectively .

Physicochemical Data

The compound exhibits the following properties:

PropertyValue
Molecular Weight232.05 g/mol
Density~1.63 g/cm³ (estimated)
Boiling Point365°C (extrapolated)
Melting Point97–100°C (analogous compounds)
SolubilityLow in water; soluble in DCM, DMSO
LogP (Partition Coefficient)~2.45 (predicted)

The low aqueous solubility and moderate lipophilicity (LogP ~2.45) suggest suitability for lipid-based drug formulations. The fluorine atom enhances electronegativity, while bromine contributes to steric bulk, influencing binding interactions .

Synthesis and Optimization

Industrial-Grade Synthesis

A patented method for synthesizing structurally related bromo-fluoroacetamides involves a four-step sequence :

Step 1: Acetylation of o-Bromoaniline

Reagents: o-Bromoaniline, acetyl chloride, triethylamine (TEA), dichloromethane (DCM).
Conditions: 0–10°C, 4 hours.
Yield: 92.7–93.7% .

C6H6BrN+CH3COClTEA, DCMC8H8BrNO+HCl\text{C}_6\text{H}_6\text{BrN} + \text{CH}_3\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{C}_8\text{H}_8\text{BrNO} + \text{HCl}

Step 2: Nitration

Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Conditions: 0°C, 1 hour.
Product: N-(2-Bromo-6-nitrophenyl)acetamide.

Step 3: Hydrolysis

Reagents: Hydrochloric acid (HCl).
Conditions: Reflux, 2 hours.
Product: 2-Bromo-6-nitroaniline.

Step 4: Diazotization and Fluorination

Reagents: Sodium nitrite (NaNO₂), fluoroboric acid (HBF₄).
Conditions: 0–5°C, followed by thermal decomposition.
Final Product: 3-Bromo-2-fluoronitrobenzene (precursor to target acetamide).

Key Advantages:

  • Avoids costly fluorinating agents (e.g., CsF, KF).

  • High purity (>95%) without chromatography .

Biological and Pharmacological Relevance

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Increases steric bulk, improving target selectivity.

  • Fluorine Substitution: Enhances metabolic stability by resisting cytochrome P450 oxidation.

Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Azilsartan: A potent angiotensin II receptor blocker .

  • Kinase Inhibitors: Bromine aids in hydrophobic interactions with enzyme active sites.

Material Science

  • Liquid Crystals: Halogenated aromatics improve thermal stability in display technologies.

Comparative Analysis with Analogous Compounds

CompoundCAS NumberSimilarity IndexKey Distinction
N-(3-Bromo-2-pyridinyl)acetamide155444-28-30.85Pyridine vs. benzene ring
2-Bromo-N-(4-fluorophenyl)acetamide2195-44-00.91Para-fluorine substitution

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